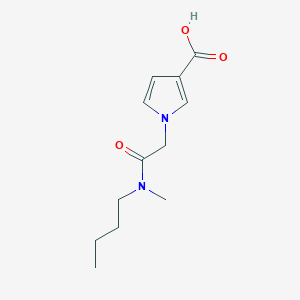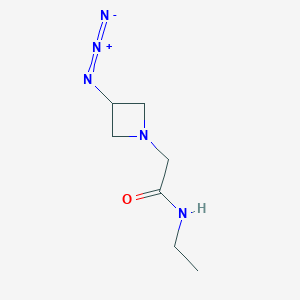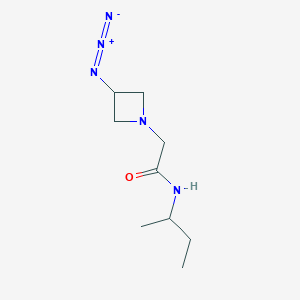
2-(3-azidoazetidin-1-yl)-N-(sec-butyl)acetamide
Overview
Description
2-(3-azidoazetidin-1-yl)-N-(sec-butyl)acetamide, also known as 2-ABA, is an organic compound that is used in a variety of scientific research applications. It is an azido derivative of an azetidine ring and has a sec-butyl acetamide group attached to it. This compound has been studied extensively in the fields of organic chemistry and biochemistry. It has been used in a variety of laboratory experiments, such as the synthesis of peptides and proteins, the study of enzyme-catalyzed reactions, and the determination of the structure and function of proteins. In addition, 2-ABA has been used to study the biochemical and physiological effects of a variety of drugs.
Scientific Research Applications
Antibacterial and Antifungal Agents
- Research on azetidinone derivatives has demonstrated potential antibacterial and antifungal activities. For instance, derivatives of azetidinone, such as those studied by Kumar et al. (2013), have shown efficacy against various bacterial and fungal strains, indicating the utility of these compounds in developing new antimicrobial agents (Kumar et al., 2013).
Anticonvulsant Activity
- Some derivatives, including those structurally related to the azetidinone framework, have been found to exhibit significant anticonvulsant activity. Studies such as those conducted by Góra et al. (2021) highlight the design and synthesis of new compounds that demonstrated potent anticonvulsant effects in animal models, suggesting a pathway for the development of novel treatments for epilepsy (Góra et al., 2021).
Anticancer Properties
- Azetidinone derivatives have also been explored for their potential anticancer properties. For example, research on novel azetidinone compounds has indicated their ability to inhibit the proliferation and migration of cancer cells, thereby inducing apoptosis. This suggests their potential application in cancer therapy, as seen in studies on compounds like those reported by Khanam et al. (2018), which explored the effects on human cervical cancer cells (Khanam et al., 2018).
Analgesic and Anti-inflammatory Activities
- Additionally, azetidinone derivatives have been studied for their analgesic and anti-inflammatory activities. Alagarsamy et al. (2015) synthesized a series of quinazolinyl acetamides, including azetidinone derivatives, which were investigated for their pain-relieving and anti-inflammatory effects. These studies indicate the potential for developing new therapeutic agents for treating pain and inflammation (Alagarsamy et al., 2015).
properties
IUPAC Name |
2-(3-azidoazetidin-1-yl)-N-butan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5O/c1-3-7(2)11-9(15)6-14-4-8(5-14)12-13-10/h7-8H,3-6H2,1-2H3,(H,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZGHANAGYDJNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-azidoazetidin-1-yl)-N-(sec-butyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






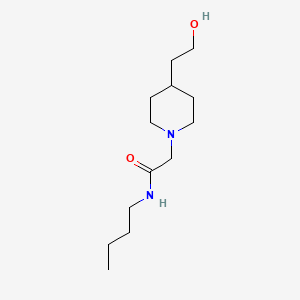

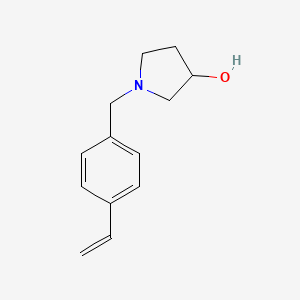
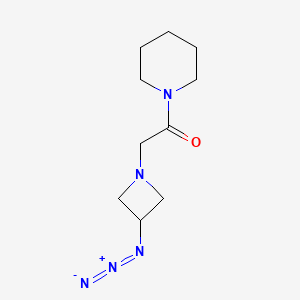
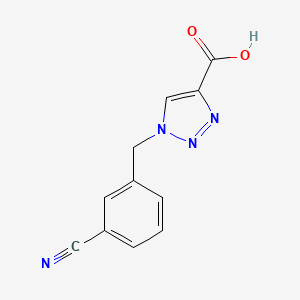
![1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1475819.png)
![2-(cyclopropylmethyl)hexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1475820.png)
